molecular formula C23H38O2 B039051 Propan-2-yl Icosa-5,8,11,14-tetraenoate CAS No. 119524-26-4

Propan-2-yl Icosa-5,8,11,14-tetraenoate

Cat. No. B039051
CAS RN: 119524-26-4
M. Wt: 346.5 g/mol
InChI Key: DAFUJHDDFPOEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl Icosa-5,8,11,14-tetraenoate, also known as all-trans-β-carotene-15,15'-dioic acid, is a carotenoid compound that is widely used in scientific research. It is a natural pigment found in many fruits and vegetables, and is known for its antioxidant properties.

Mechanism of Action

Propan-2-yl Icosa-5,8,11,14-tetraenoate exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS). It also enhances the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, it has been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
Propan-2-yl Icosa-5,8,11,14-tetraenoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce lipid peroxidation, which is a major contributor to atherosclerosis. It also enhances immune function and reduces inflammation. In addition, it has been shown to improve cognitive function and protect against neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

Propan-2-yl Icosa-5,8,11,14-tetraenoate is a widely used standard in HPLC analysis of carotenoids. It is also relatively stable and easy to handle in lab experiments. However, its antioxidant properties can interfere with certain assays, such as those that measure ROS levels. In addition, its solubility in water is limited, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many future directions for research on Propan-2-yl Icosa-5,8,11,14-tetraenoate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Another area of interest is its role in modulating the gut microbiome, which has been shown to have a significant impact on overall health. Finally, there is interest in developing new synthesis methods for Propan-2-yl Icosa-5,8,11,14-tetraenoate that are more efficient and environmentally friendly.

Synthesis Methods

Propan-2-yl Icosa-5,8,11,14-tetraenoate can be synthesized from Propan-2-yl Icosa-5,8,11,14-tetraenoateβ-carotene through a series of chemical reactions. The first step involves the oxidation of Propan-2-yl Icosa-5,8,11,14-tetraenoateβ-carotene to form Propan-2-yl Icosa-5,8,11,14-tetraenoateβ-carotene-15,15'-dioic acid. This is followed by the esterification of the carboxylic acid group with isopropanol to form Propan-2-yl Icosa-5,8,11,14-tetraenoate.

Scientific Research Applications

Propan-2-yl Icosa-5,8,11,14-tetraenoate is widely used in scientific research due to its antioxidant properties. It has been shown to protect against oxidative stress, which is a major contributor to many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. It is also used as a standard in high-performance liquid chromatography (HPLC) analysis of carotenoids.

properties

CAS RN

119524-26-4

Product Name

Propan-2-yl Icosa-5,8,11,14-tetraenoate

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

propan-2-yl icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C23H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)25-22(2)3/h8-9,11-12,14-15,17-18,22H,4-7,10,13,16,19-21H2,1-3H3

InChI Key

DAFUJHDDFPOEKD-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(C)C

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(C)C

Origin of Product

United States

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